4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4- [4- (6- (4-Chlorophenyl)-3-Cyano-5- (Methylsulfonyl)Pyridin-2-Yl)Piperazin-1-Yl]-4-Oxo-N- (2-Phenylethyl)Butanamide
- 5-(4-Chlorophenyl)-1,3,4-Oxadiazole Derivatives
Uniqueness
4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H24ClN5O |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H24ClN5O/c20-17-3-1-2-16(14-17)15-23-6-8-24(9-7-23)18-4-5-21-19(22-18)25-10-12-26-13-11-25/h1-5,14H,6-13,15H2 |
InChI Key |
NNYONWFUUNTMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NC(=NC=C3)N4CCOCC4 |
Origin of Product |
United States |
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